Rhodamine WT

Descripción general

Descripción

Rhodamine WT is a fluorescent xanthene dye widely used in hydrologic studies due to its strong fluorescence, high diffusivity, and chemical stability. It is particularly favored for water tracing applications because of its low adsorptive tendency and benign character . The dye is known for its ease of use and relatively low cost, making it a popular choice for various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the xanthene ring structure .

Industrial Production Methods: In industrial settings, Rhodamine WT is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize the synthesis and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: Rhodamine WT undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different fluorescent derivatives.

Reduction: Reduction reactions can alter the fluorescence properties of this compound, making it useful for specific analytical applications.

Substitution: Substitution reactions involving the amino groups can produce a range of Rhodamine derivatives with varying photophysical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Tracer Studies

Water Movement and Exchange Patterns

Rhodamine WT has been extensively used as a tracer in hydrological studies to quantify water movement and exchange patterns in aquatic systems. Its high detectability allows researchers to track the dispersion of water in rivers, lakes, and reservoirs. The dye's low toxicity to aquatic life makes it suitable for such applications without significant ecological impact.

- Case Study: Herbicide Application Simulation

The U.S. Army Engineer Research and Development Center has employed this compound to simulate herbicide applications in large hydrodynamic systems. By linking water exchange processes with herbicide selection and application rates, RWT has improved the effectiveness of submersed herbicide treatments while minimizing exposure to non-target vegetation .

Dissipation Studies

Research conducted in various environments has shown how this compound behaves under different conditions. For instance, a study in the Tahoe Keys demonstrated the dye's movement and dissipation across multiple sites, providing insights into its environmental fate and transport dynamics .

Ecotoxicological Assessments

Toxicity Testing

This compound is recognized for its relatively low toxicity compared to other rhodamine dyes, such as Rhodamine B. Comprehensive ecotoxicity studies have assessed its impact on various aquatic organisms. For example, tests indicate that even at high concentrations (up to 200 mg/L), this compound did not show statistically significant effects on algae, crustaceans, or fish embryos .

- Comparison of Toxicity

Dye EC50 (mg/L) LC50 (mg/L) Rhodamine B 14 - 24 Not specified This compound >200 >1698

This data underscores the importance of establishing threshold limit values for safe use in tracer studies to protect aquatic ecosystems .

Environmental Monitoring

Water Quality Assessment

This compound is increasingly utilized for monitoring water quality in both freshwater and marine environments. Its fluorescent properties allow for real-time tracking of contaminants and pollutants, making it an effective tool for environmental scientists.

- Application in Wastewater Management

The dye has been approved for use in potable water systems in the United States and is often employed in wastewater treatment processes to assess flow patterns and identify potential contamination sources .

Innovative Applications

Medical Research

Recent studies have explored the potential of this compound in medical applications, particularly concerning its surface-active properties that may aid in reducing lung injury during mechanical ventilation treatments for acute respiratory distress syndrome. The dye's ability to lower surface tension could facilitate better gas exchange in flooded alveoli .

Mecanismo De Acción

Rhodamine WT exerts its effects through its strong fluorescence properties. The dye absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is due to the xanthene ring structure, which allows for efficient energy absorption and emission. The molecular targets and pathways involved include interactions with various biological molecules, making it a versatile tool in bioimaging and diagnostics .

Comparación Con Compuestos Similares

Rhodamine B: Another xanthene dye with similar fluorescence properties but higher adsorptive tendency.

Rhodamine 6G: Known for its use in laser applications and as a tracer dye, but with different photophysical properties compared to Rhodamine WT.

Uniqueness of this compound: this compound stands out due to its low adsorptive tendency, making it more suitable for hydrologic studies where minimal interaction with solid surfaces is required. Its strong fluorescence and chemical stability also make it a preferred choice for various scientific and industrial applications .

Actividad Biológica

Rhodamine WT (RWT) is a synthetic fluorescent dye belonging to the xanthene family, primarily used as a tracer in hydrological studies and various biological applications. Its unique properties, including high solubility in water and strong fluorescence, make it valuable for tracking the movement of water and contaminants in environmental studies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in research.

Chemical Structure and Properties

This compound is characterized by its xanthene core structure, which allows for effective fluorescence under UV light. It exists in two isomeric forms that exhibit different sorption and emission characteristics, impacting its behavior in biological systems and environmental applications .

1. P-glycoprotein Interaction

Recent studies have highlighted the interaction of Rhodamine derivatives with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance. This compound has been shown to inhibit P-gp-mediated transport, which is significant in pharmacology as it can affect the bioavailability of co-administered drugs. The ATPase activity of P-gp can be modulated by this compound, indicating its potential role as a modulator in multidrug resistance scenarios .

2. Fluorescence-Based Applications

Due to its fluorescent properties, this compound is extensively used in biological imaging and environmental monitoring. It serves as a tracer in water studies to determine flow characteristics and dispersion patterns, thus providing insights into aquatic ecosystems .

Toxicity Profiles

The toxicity of this compound has been assessed through various ecotoxicological studies. Notably:

- Aquatic Toxicity : In standardized tests, this compound displayed low toxicity to several aquatic organisms, including algae and crustaceans. The effective concentration (EC50) and lethal concentration (LC50) values were significantly higher than those for other rhodamine derivatives like Rhodamine B, suggesting that RWT poses less risk to aquatic life .

- Behavioral Effects : Exposure to RWT resulted in observable behavioral changes in organisms such as Daphnia magna, where escape behavior was noted even at low concentrations (0.1 mg/L). However, no significant mortality was recorded at concentrations up to 200 mg/L .

1. Tracer Studies in Hydrology

This compound has been utilized effectively in tracer studies to monitor water movement and contamination spread. For instance, a study conducted by the Alabama Department of Environmental Management employed RWT to analyze the dispersion of pollutants in Big Wills Creek. The results demonstrated RWT's efficacy as a reliable tracer due to its distinct fluorescence properties .

2. Subsurface Transport Studies

Research investigating the transport behavior of this compound in subsurface environments revealed that its two isomers exhibited different sorption characteristics. This finding is critical for accurately interpreting tracer studies and understanding groundwater flow dynamics .

Comparative Toxicity Table

| Compound | EC50 (mg/L) | LC50 (mg/L) | Organism Type |

|---|---|---|---|

| This compound | >200 | >1698 | Daphnia magna |

| Rhodamine B | 14-24 | <100 | Various aquatic organisms |

Propiedades

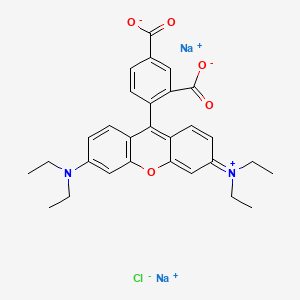

IUPAC Name |

disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5.ClH.2Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;;;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZDMKVYRRMFRR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N2O5.Cl. 2Na, C29H29ClN2Na2O5 | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912345 | |

| Record name | Rhodamine WT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

DARK POWDER. | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 18-22%, Solubility in water: good | |

| Record name | Rhodamine WT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark powder | |

CAS No. |

37299-86-8 | |

| Record name | Rhodamine WT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037299868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine WT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, chloride, sodium salt (1:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODAMINE WT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2171G33ODY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rhodamine WT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Rhodamine WT suitable for use as a tracer in hydrological studies?

A1: this compound exhibits several properties that make it suitable as a tracer:

- Fluorescence: It emits a strong fluorescence signal, allowing for detection at very low concentrations. [, ]

- Solubility: It readily dissolves in water, enabling its use in various aquatic environments. [, ]

- Detectability: Its fluorescence can be detected with high sensitivity using fluorometers. [, , ]

Q2: How does the adsorption of this compound affect its use in tracer studies?

A2: While considered relatively conservative, this compound can adsorb to certain subsurface media like sediments and soil. This adsorption can lead to an underestimation of transport parameters and misinterpretations of flow patterns. [, , , , ]

Q3: Can this compound be used as a quantitative tracer in hyporheic zone investigations?

A3: No, this compound is not recommended as a quantitative tracer for hyporheic zone investigations due to its non-conservative behavior in such environments. Sorption to sediments within the hyporheic zone can significantly influence its transport. []

Q4: How does the presence of potassium bromide (KBr) affect this compound adsorption in soil?

A4: Research indicates that the presence of KBr increases the adsorption of this compound in Forman loam soil. This interaction can complicate the interpretation of dye flow patterns in multi-tracer studies. []

Q5: How can this compound be used to study the transport of pesticides in soil?

A5: this compound can be used as a visual indicator to predict the dilution factor required for pesticide analysis. This application reduces the number of costly repeat analyses for pesticide concentrations outside the detection range. []

Q6: How does the transport of this compound differ in unsaturated and saturated zones of a multi-soil layer deposit?

A6: In a study using a continuous injection tracer test, this compound exhibited lower concentrations and slower hydrodynamic dispersion in the saturated zone compared to the unsaturated zone of a multi-soil layer deposit. This difference highlights the impact of groundwater flow and aquifer material heterogeneity on tracer transport. []

Q7: What is the chemical structure of this compound?

A7: this compound is a mixture of two structural isomers, differing in the relative positions of two carboxyl groups (COO-) attached to the phenyl ring. []

Q8: What is the impact of pH on this compound sorption?

A8: this compound sorption is significantly influenced by pH. Higher sorption is observed at lower pH values (e.g., 3.0), while sorption decreases at elevated pH values (e.g., 11.3). This behavior is consistent with the ionogenic nature of this compound and the surface charge of the surrounding media. []

Q9: How does the presence of suspended algal biomass impact the use of this compound as a tracer in maturation ponds?

A9: High levels of suspended algal biomass in maturation ponds can significantly influence the behavior of this compound as a tracer. Adsorption of the dye onto the algal biomass can affect the hydraulic characteristics calculated from tracer curves. []

Q10: What factors can affect the fluorescence intensity of this compound in water samples?

A10: Several factors can influence the fluorescence intensity of this compound:

- pH: Fluorescein is more sensitive to pH changes than this compound. [, ]

- Temperature: Fluorescence intensity generally decreases with increasing temperature. [, ]

- Oxidants: The presence of oxidants can irreversibly destroy the fluorescing molecules of this compound. [, ]

- Sorption: Adsorption of this compound onto suspended matter can quench its fluorescence. [, , ]

Q11: Can this compound be used as a tracer in the presence of nitrite?

A11: While this compound has been widely used as a tracer, concerns have been raised about its potential to form carcinogenic compounds like N-nitrosodiethylamine (NDEA) in the presence of nitrite. Alternative tracers, such as Lissamine FF, might be considered in such cases. []

Q12: How does the photodegradation of this compound impact its use in long-term tracer studies?

A12: While this compound is considered relatively photostable, it undergoes photolysis over extended periods. This degradation needs to be accounted for when interpreting data from long-term tracer experiments. []

Q13: Are there alternatives to this compound for water tracing?

A13: Yes, several alternative fluorescent dyes can be used for water tracing, including:

- Fluorescein: Highly fluorescent but susceptible to photodegradation and pH changes. [, ]

- Lissamine FF: Less sensitive than this compound but less affected by chlorine and potentially safer in the presence of nitrites. [, ]

- Amino G Acid: Less prone to adsorption but exhibits a lower sensitivity compared to this compound. [, ]

Q14: How is this compound typically measured in environmental samples?

A14: this compound concentrations are commonly measured using fluorometry. This technique offers high sensitivity and allows for the detection of very low dye concentrations in environmental samples. [, ]

Q15: What analytical challenges are associated with measuring this compound in complex matrices?

A15: Background fluorescence from natural organic matter and other compounds can interfere with this compound measurements. Sample pretreatment and careful selection of excitation and emission wavelengths are crucial for accurate analysis. [, ]

Q16: What methods can be employed to separate and analyze mixtures of fluorescent tracers, such as this compound, Uranine, and Sulphorhodamine G Extra?

A16: Spectral separation techniques, including concentration and synchronous scan methods using fluorescence spectrometry, can be used to differentiate and quantify individual dyes in mixtures. These methods exploit the unique spectral properties of each dye. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.